molecular formula C23H16FN3O5 B5909757 4-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B5909757
M. Wt: 433.4 g/mol
InChI Key: FFFDRWQUKLURFB-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione, commonly known as FNPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FNPP belongs to the family of pyrazolidinedione derivatives and has been studied for its pharmacological properties such as anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of FNPP is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and pain perception. FNPP is also thought to modulate the activity of certain neurotransmitters in the brain, which can contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
FNPP has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which can contribute to the development of chronic pain and inflammation. Additionally, FNPP has been found to modulate the activity of certain ion channels in the brain, which can contribute to its anticonvulsant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FNPP in lab experiments is its stability and purity. FNPP has been found to be highly stable under a range of conditions, making it a reliable compound for use in experiments. Additionally, the synthesis of FNPP is relatively straightforward, making it easy to obtain in large quantities.
However, one limitation of using FNPP in lab experiments is its relatively low solubility in water. This can make it difficult to administer to test subjects and may require the use of specialized delivery methods.

Future Directions

There are several potential future directions for research on FNPP. One area of interest is the development of novel delivery methods that can improve the solubility and bioavailability of FNPP. Additionally, further studies are needed to fully understand the mechanism of action of FNPP and its potential applications in the treatment of various disorders. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of FNPP in humans.

Synthesis Methods

The synthesis of FNPP involves the reaction of 4-fluorobenzyl alcohol with 5-nitro-2-formylbenzoic acid in the presence of a catalyst, followed by the addition of 1-phenyl-3,5-pyrazolidinedione. The reaction is carried out under controlled conditions to obtain a pure and highly stable compound.

Scientific Research Applications

FNPP has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, FNPP has been found to possess anticonvulsant properties, which can be useful in the treatment of epilepsy and other seizure disorders.

properties

IUPAC Name

(4E)-4-[[2-[(4-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O5/c24-17-8-6-15(7-9-17)14-32-21-11-10-19(27(30)31)12-16(21)13-20-22(28)25-26(23(20)29)18-4-2-1-3-5-18/h1-13H,14H2,(H,25,28)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFDRWQUKLURFB-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)F)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[[2-[(4-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

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